Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate
Overview
Description
Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate is a heterocyclic compound with a molecular formula of C13H13N3O4 and a molecular weight of 275.264 . This compound belongs to the class of aromatic heterocycles and is characterized by its unique structure, which includes an oxadiazole ring fused to an indole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the formation of the oxadiazole ring followed by its fusion with the indole structure through various organic reactions .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate involves its interaction with various molecular targets and pathways. The oxadiazole and indole rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The specific pathways involved depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxy-7-methylindole-8-carboxylate: Similar structure but lacks the oxadiazole ring.
6-Methoxy-7-methylindole-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
7-Methylindole-8-carboxylate: Similar structure but lacks the methoxy group and oxadiazole ring.
Uniqueness
Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate is unique due to the presence of both the oxadiazole and indole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-methoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazole-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-4-19-13(17)10-7(2)16(18-3)9-6-5-8-12(11(9)10)15-20-14-8/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKWSUXJYJABCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C3=NON=C3C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351570 | |
Record name | Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-65-9 | |
Record name | Ethyl 6-methoxy-7-methyl-6H-pyrrolo[3,2-e]-2,1,3-benzoxadiazole-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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